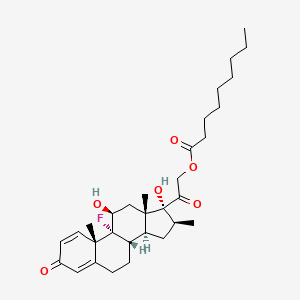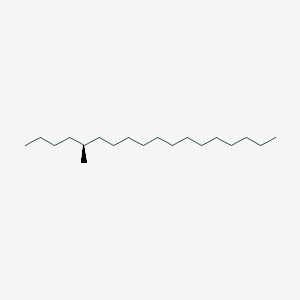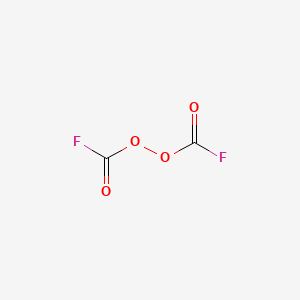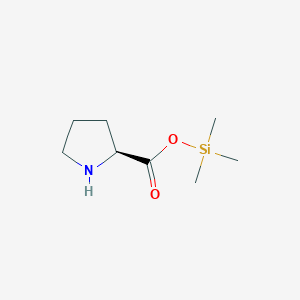
L-Proline Trimethylsilyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline Trimethylsilyl Ester is a derivative of the amino acid L-proline, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability, which make it suitable for gas chromatography and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Proline Trimethylsilyl Ester can be synthesized through the esterification of L-proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve L-proline in anhydrous pyridine.
- Add trimethylsilyl chloride dropwise to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline Trimethylsilyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to regenerate L-proline and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Hydrolysis: L-proline and trimethylsilanol.
Oxidation and Reduction: Oxidized or reduced forms of the proline derivative.
Aplicaciones Científicas De Investigación
L-Proline Trimethylsilyl Ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent in gas chromatography.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential role in drug development and as a building block for peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Proline Trimethylsilyl Ester involves its ability to act as a protecting group for the carboxyl group of L-proline. This protection allows for selective reactions at other functional groups without interference from the carboxyl group. The trimethylsilyl group can be easily removed under mild conditions, regenerating the free carboxyl group .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline Methyl Ester: Similar in structure but with a methyl group instead of a trimethylsilyl group.
L-Proline Ethyl Ester: Similar in structure but with an ethyl group instead of a trimethylsilyl group.
L-Proline Benzyl Ester: Similar in structure but with a benzyl group instead of a trimethylsilyl group.
Uniqueness
L-Proline Trimethylsilyl Ester is unique due to its increased volatility and stability, making it particularly useful in gas chromatography and other analytical techniques. The trimethylsilyl group also provides steric protection, allowing for selective reactions and easy removal under mild conditions .
Propiedades
Fórmula molecular |
C8H17NO2Si |
|---|---|
Peso molecular |
187.31 g/mol |
Nombre IUPAC |
trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
ZHHOUXSQMHJPRA-ZETCQYMHSA-N |
SMILES isomérico |
C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |
SMILES canónico |
C[Si](C)(C)OC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


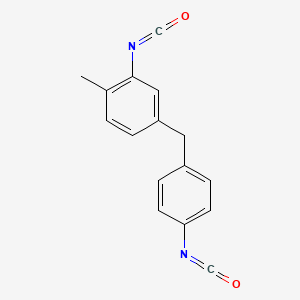
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)

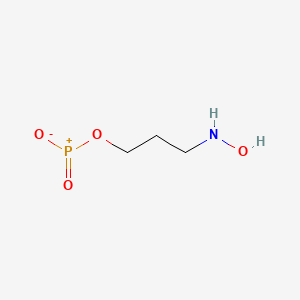
![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)

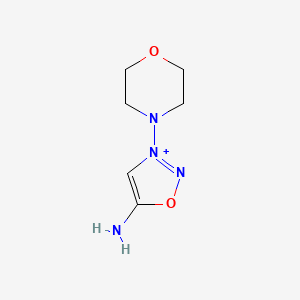
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
